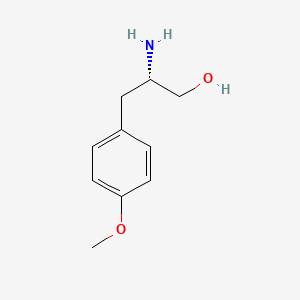

(2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLHBFBFUSPHJO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287361 | |

| Record name | (βS)-β-Amino-4-methoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20989-19-9 | |

| Record name | (βS)-β-Amino-4-methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-4-methoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 2 Amino 3 4 Methoxyphenyl Propan 1 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to chiral molecules from prochiral starting materials, often employing either chiral catalysts to influence the stereochemical outcome of a reaction or chiral auxiliaries to induce diastereoselectivity.

Chiral Catalyst-Mediated Enantioselective Routes

The use of chiral catalysts is a powerful strategy for the enantioselective synthesis of amino alcohols. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One of the most effective methods for the enantioselective reduction of prochiral ketones to chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like diphenylprolinol, in the presence of a borane (B79455) reducing agent (e.g., BH₃·THF). alfa-chemistry.com For the synthesis of (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, a suitable precursor would be the corresponding α-amino ketone. The CBS catalyst coordinates with the borane and the ketone, facilitating the stereoselective delivery of a hydride to one face of the carbonyl group, leading to the desired (S)-configured alcohol with high enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.comwikipedia.org

N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for various asymmetric transformations, including the synthesis of chiral amino alcohols. nih.govethz.chresearchgate.netyoutube.com Chiral NHCs can catalyze the enantioselective benzoin (B196080) condensation or related umpolung reactions, generating chiral intermediates that can be further transformed into the target amino alcohol. researchgate.net For instance, a chiral triazolium-derived NHC can be employed in the asymmetric acylation of biphenols, a strategy that has been used to construct axially chiral biaryl amino alcohols. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of NHC catalysis in creating complex chiral amino alcohol structures.

Table 1: Chiral Catalyst-Mediated Enantioselective Routes

| Method | Catalyst Type | Key Transformation | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Enantioselective reduction of α-amino ketones | >95% ee | alfa-chemistry.comwikipedia.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salts | Asymmetric acylation and other C-C bond formations | Good to high enantioselectivity | nih.govethz.chresearchgate.netyoutube.comnih.gov |

Chiral Auxiliary-Guided Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Evans oxazolidinones are a widely used class of chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.comnih.govuwindsor.ca These auxiliaries are typically derived from readily available amino alcohols. nih.gov In the context of synthesizing this compound, an Evans auxiliary could be acylated with a suitable carboxylic acid derivative, followed by a diastereoselective α-alkylation or an aldol reaction with 4-methoxybenzaldehyde (B44291). The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry at the α-position. Subsequent removal of the auxiliary, often by reduction with agents like lithium borohydride (B1222165), yields the chiral amino alcohol. santiago-lab.com

Another powerful chiral auxiliary is Ellman's tert-butanesulfinamide. researchgate.netsigmaaldrich.comyale.edursc.orgosi.lv This auxiliary can be condensed with aldehydes or ketones to form N-sulfinyl imines. sigmaaldrich.comrsc.org These imines are excellent electrophiles for the addition of various nucleophiles. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to highly diastereoselective additions. For the synthesis of the target compound, an N-sulfinyl imine derived from a suitable aldehyde could undergo a nucleophilic addition, followed by cleavage of the sulfinyl group under mild acidic conditions to afford the desired chiral amine. sigmaaldrich.com This method is particularly versatile for the synthesis of a wide range of chiral amines and amino alcohols. researchgate.netsigmaaldrich.comyale.eduiupac.org

Table 2: Chiral Auxiliary-Guided Diastereoselective Synthesis

| Auxiliary | Key Intermediate | Key Transformation | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | N-Acyl oxazolidinone | Diastereoselective alkylation or aldol reaction | High diastereoselectivity | wikipedia.orgsantiago-lab.comnih.govuwindsor.ca |

| Ellman's Sulfinamide | N-tert-butanesulfinyl imine | Diastereoselective nucleophilic addition to the C=N bond | High diastereoselectivity | researchgate.netsigmaaldrich.comyale.edursc.orgosi.lv |

Synthesis from Naturally Derived Precursors

The use of naturally occurring chiral molecules, such as amino acids, as starting materials provides an efficient way to access enantiomerically pure compounds, as the initial stereocenter is already established.

Derivatization of Amino Acids (e.g., Tyrosine)

L-tyrosine is an ideal precursor for the synthesis of this compound due to its structural similarity. The synthesis involves the protection of the amino and phenolic hydroxyl groups, followed by the reduction of the carboxylic acid to a primary alcohol, and finally, methylation of the phenol.

A typical synthetic sequence would begin with the protection of the amino group of L-tyrosine, for example, as a tert-butoxycarbonyl (Boc) derivative. The phenolic hydroxyl group can then be methylated using a suitable methylating agent like methyl iodide in the presence of a base. researchgate.net The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). Finally, deprotection of the amino group yields the target compound. This approach leverages the inherent chirality of L-tyrosine to ensure the correct stereochemistry at the C2 position.

Transformation of Related Phenethylamines and Aldehyde Derivatives

An alternative approach involves building the carbon skeleton from simpler, achiral starting materials like p-anisaldehyde. researchgate.net A common strategy is the Henry reaction (nitroaldol reaction), where p-anisaldehyde is condensed with a nitroalkane, such as nitroethane, in the presence of a base to form a nitroalcohol. researchgate.net This nitroalcohol can then be dehydrated to a nitro-olefin, which subsequently undergoes catalytic reduction, for instance, using palladium on carbon (Pd/C) and hydrogen gas, to simultaneously reduce the nitro group to an amine and the double bond. researchgate.net To obtain the desired amino alcohol, the nitroalcohol intermediate can be directly reduced. Stereocontrol in these reactions can be challenging, often leading to racemic or diastereomeric mixtures that may require further resolution or stereoselective modification.

Stereoselective Reduction Strategies

Stereoselective reduction of a prochiral functional group is a key step in many synthetic routes to chiral amino alcohols. As mentioned in section 2.1.1, the CBS reduction is a premier example of a catalytic enantioselective reduction. alfa-chemistry.comwikipedia.org

Another important strategy is the diastereoselective reduction of α-amino ketones. cdnsciencepub.comresearchgate.net The stereochemical outcome of the reduction of the ketone can be influenced by the existing stereocenter at the α-position. The choice of reducing agent can often control the formation of either the syn- or anti-diastereomer. For instance, the reduction of N-Boc protected α-amino ketones with bulky reducing agents like Li(s-Bu)₃BH can favor the formation of the syn-amino alcohol with high selectivity. cdnsciencepub.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral amino alcohols with high enantioselectivity. frontiersin.org These enzymatic methods operate under mild conditions and can be highly specific for the desired stereoisomer.

Table 3: Stereoselective Reduction Strategies

| Strategy | Substrate | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Catalytic Enantioselective Reduction | Prochiral α-amino ketone | Corey-Bakshi-Shibata (CBS) catalyst | High enantioselectivity (>95% ee) | alfa-chemistry.comwikipedia.org |

| Diastereoselective Reduction | Chiral α-amino ketone | Bulky reducing agents (e.g., Li(s-Bu)₃BH) | Control of relative stereochemistry (syn/anti) | cdnsciencepub.comresearchgate.net |

| Biocatalytic Reduction | α-Hydroxy ketone | Engineered Amine Dehydrogenase (AmDH) | High enantioselectivity under mild conditions | frontiersin.orgnih.gov |

Reduction of Nitroalcohols and Related Intermediates

A common and effective strategy for the synthesis of β-amino alcohols involves the reduction of the corresponding β-nitroalcohols. This transformation is typically achieved through catalytic hydrogenation. The precursor, a nitroalcohol such as 1-(4-methoxyphenyl)-2-nitropropan-1-ol, can be synthesized via a Henry reaction between 4-methoxybenzaldehyde and nitroethane. The subsequent reduction of the nitro group to a primary amine is a crucial step that can be accomplished using various catalytic systems.

Catalytic hydrogenation using Raney nickel is a frequently employed method for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. commonorganicchemistry.commdma.ch This method is advantageous due to its efficiency and the relative affordability of the catalyst compared to precious metal catalysts like platinum or palladium. rasayanjournal.co.in The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol. The use of formic acid or ammonium (B1175870) formate (B1220265) in conjunction with Raney nickel can facilitate a rapid and selective reduction at room temperature, often completed within 10-30 minutes, with yields ranging from 80-90%. mdma.ch This system is compatible with various functional groups, including ethers, which is relevant for the methoxy (B1213986) group present in the target molecule. mdma.ch

Other reducing agents such as iron or zinc in acidic media, or tin(II) chloride, also provide mild conditions for nitro group reduction. commonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. commonorganicchemistry.com The choice of reducing agent and reaction conditions is critical to ensure high yield and prevent the formation of byproducts.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Advantages | Potential Limitations |

| H₂/Raney Nickel | H₂ gas, Methanol/Ethanol | Effective for aliphatic and aromatic nitro groups, cost-effective. commonorganicchemistry.comrasayanjournal.co.in | Pyrophoric nature of the catalyst requires careful handling. |

| H₂/Pd/C | H₂ gas, various solvents | Highly efficient and widely used. commonorganicchemistry.com | Can catalyze dehalogenation and other reductions. commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Acidic conditions | Mild, selective in the presence of other reducible groups. commonorganicchemistry.com | Requires acidic conditions which may not be suitable for all substrates. |

| Zn/Acid (e.g., AcOH) | Acidic conditions | Mild, selective. commonorganicchemistry.com | Similar limitations to Fe/Acid. |

| SnCl₂ | Various solvents | Mild, good for substrates with other reducible groups. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced as waste. |

| LiAlH₄ | Anhydrous ether/THF | Potent, effective for aliphatic nitro groups. commonorganicchemistry.com | Reacts with aromatic nitro groups to form azo compounds; highly reactive with protic solvents. commonorganicchemistry.com |

This table presents a general overview of common reducing agents and is not exhaustive.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation of α-amino ketones is a powerful and highly efficient method for the synthesis of chiral β-amino alcohols, offering excellent enantioselectivity. The Noyori asymmetric hydrogenation, which utilizes Ru(II)-BINAP and related ruthenium complexes, is a cornerstone of this approach. ethz.chnrochemistry.com These catalysts, often referred to as bifunctional catalysts, facilitate the hydrogenation of ketones with high turnover numbers and under mild conditions. rsc.orgwikipedia.org

The precursor for the synthesis of this compound via this method would be 2-amino-1-(4-methoxyphenyl)propan-1-one. The asymmetric hydrogenation of such α-primary amino ketones has been successfully achieved using various catalyst systems. For instance, cobalt-catalyzed asymmetric hydrogenation has been shown to be highly efficient, affording chiral vicinal amino alcohols in high yields (often >90%) and with excellent enantioselectivities (up to 99% ee) in very short reaction times. organic-chemistry.org

The Noyori-type catalysts, particularly those based on a ruthenium center with a chiral diphosphine ligand (like BINAP) and a diamine ligand, are renowned for their effectiveness in reducing ketones. rsc.orgresearchgate.net The mechanism is understood to involve a metal-ligand cooperative effect where the N-H group on the diamine ligand plays a crucial role in the catalytic cycle. rsc.org The choice of the chiral ligand, solvent, and base is critical for achieving high diastereo- and enantioselectivity. For α-amino ketones, the presence of the amino group can influence the coordination to the metal center and, consequently, the stereochemical outcome of the reduction. wikipedia.org

Table 2: Examples of Asymmetric Hydrogenation of α-Amino Ketones with Noyori-type Catalysts

| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |

| 2-Aminoacetophenone hydrochloride | [Co(OAc)₂]/(R,R)-BenzP* + Zn | H₂ (40 atm), KHCO₃, MeOH, 50 °C, 0.5 h | >99 | 97 |

| 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrochloride | [Co(OAc)₂]/(R,R)-BenzP* + Zn | H₂ (40 atm), KHCO₃, MeOH, 50 °C, 0.5 h | 99 | 99 |

| 2-Amino-1-(p-tolyl)ethan-1-one hydrochloride | [Co(OAc)₂]/(R,R)-BenzP* + Zn | H₂ (40 atm), KHCO₃, MeOH, 50 °C, 0.5 h | >99 | 96 |

Data sourced from a study on cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. rsc.org This table illustrates the general effectiveness of such systems.

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes and whole-cell systems are increasingly utilized for the production of chiral molecules, including amino alcohols.

Enzyme-Mediated Stereoselective Transformations

Enzymes, particularly alcohol dehydrogenases (ADHs) and engineered amine dehydrogenases (AmDHs), are highly effective catalysts for the stereoselective synthesis of chiral alcohols and amines. researchgate.net ADHs catalyze the reversible reduction of ketones to alcohols with high enantioselectivity, making them ideal for producing the chiral alcohol core of the target molecule. rsc.org The reduction of the corresponding α-amino ketone precursor can be achieved using an ADH that exhibits the desired stereopreference.

For the synthesis of this compound, a key step would be the stereoselective reduction of 2-amino-1-(4-methoxyphenyl)propan-1-one. Various microorganisms are known to produce ADHs capable of reducing a wide range of ketones. For example, strains of Rhodococcus erythropolis have been used for the diastereoselective reduction of α-amino ketones to their corresponding amino alcohols with high diastereomeric purity and enantiomeric excess. mdpi.com

The efficiency of these enzymatic reactions often relies on a cofactor regeneration system, as enzymes like ADHs are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). tudelft.nl This can be achieved by using a coupled enzyme system, for instance, using glucose dehydrogenase to regenerate NADH in the presence of glucose.

Whole-Cell Biotransformations

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems within the cell. nih.gov Various microorganisms, such as Rhodococcus, Brevibacterium, and genetically engineered Escherichia coli, have been employed for the synthesis of chiral amino alcohols. mdpi.comucl.ac.uk

For instance, Rhodococcus strains have demonstrated the ability to perform highly diastereoselective reductions of α-amino ketones. mdpi.com In the context of producing this compound, a whole-cell system could be designed to express an appropriate ketoreductase or amine dehydrogenase that acts on a suitable precursor. Engineered E. coli is a particularly attractive host for such biotransformations due to its well-understood genetics and fast growth. ucl.ac.uk By co-expressing the desired enzyme along with a cofactor regeneration system, efficient production of the target chiral amino alcohol can be achieved. nih.gov

Table 3: Examples of Whole-Cell Biotransformations for Chiral Alcohol Synthesis

| Microorganism | Substrate | Product | Yield (%) | Purity (de/ee %) |

| Rhodococcus erythropolis SC 13845 | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | 95 | 98.2 de, 99.4 ee |

| Engineered E. coli expressing AmDH | 1-Hydroxy-2-butanone | (S)-1-amino-2-butanol | >99 | >99 ee |

Data sourced from studies on biocatalytic synthesis of chiral intermediates and engineered amine dehydrogenases. mdpi.comnih.gov This table illustrates the potential of whole-cell systems for producing chiral amino alcohols with high stereoselectivity.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure process safety and sustainability. For the synthesis of this compound, optimization would focus on key parameters of the chosen synthetic route, whether it be chemical or biocatalytic.

In the case of asymmetric hydrogenation, factors such as hydrogen pressure, temperature, solvent, catalyst loading, and the nature of the base can significantly impact the reaction's efficiency and selectivity. rsc.org For example, in the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, it was found that increasing the reaction temperature and hydrogen pressure could improve the yield but at the cost of reduced enantioselectivity. rsc.org The choice of base, such as KHCO₃, was also found to be crucial for achieving both high yield and enantioselectivity in a significantly shorter reaction time. rsc.org

Table 4: Optimization Parameters for Chemical and Biocatalytic Syntheses

| Synthetic Method | Key Parameters for Optimization | Desired Outcome |

| Asymmetric Hydrogenation | Catalyst loading, hydrogen pressure, temperature, solvent, base, reaction time. rsc.org | High yield, high enantioselectivity, high turnover number (TON), short reaction time. |

| Whole-Cell Biotransformation | Cell density, substrate concentration, pH, temperature, aeration, cofactor regeneration, reaction time. nih.gov | High volumetric productivity, high yield, high stereoselectivity, robust and stable process. |

The development of a scalable synthesis often involves a systematic approach to optimization, such as Design of Experiments (DoE), to efficiently explore the parameter space and identify the optimal reaction conditions.

2s 2 Amino 3 4 Methoxyphenyl Propan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Construction of Pharmaceutical Intermediates

The structural framework of (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol is frequently incorporated into the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs). The inherent chirality of the molecule is crucial, as biological targets are stereospecific, and the therapeutic efficacy of a drug often resides in a single enantiomer. enamine.net

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, with over 85% of all biologically active compounds featuring a heterocyclic component. nih.gov The vicinal amino alcohol arrangement in this compound makes it an ideal precursor for various nitrogen-containing heterocyclic systems. Through well-established synthetic transformations, this building block can be cyclized to form structures such as chiral oxazolines, piperazines, and morpholines.

For instance, the amine and alcohol groups can undergo condensation reactions with carbonyl compounds or be subjected to cyclization protocols to forge these ring systems. The resulting heterocycles retain the original stereochemistry, providing a direct route to enantiomerically pure pharmaceutical intermediates. These heterocyclic cores are prevalent in drugs targeting a wide range of diseases. nih.govgoogle.com

Scaffold for Complex Polyketide and Alkaloid Analogs

In the quest for new therapeutic agents, chemists often synthesize analogs of natural products like polyketides and alkaloids. This compound serves as a foundational scaffold upon which the complex side chains characteristic of these natural products can be constructed. By using this chiral fragment as an anchor, synthetic chemists can ensure that the final molecule possesses a specific, predetermined three-dimensional arrangement.

This strategy has been successfully employed in the synthesis of unnatural polyketide-alkaloid hybrid molecules, where a nitrogen-containing chiral piece initiates the synthetic sequence. nih.govresearchgate.net The defined stereocenter of the amino alcohol directs the subsequent bond formations, enabling the creation of complex structures that might otherwise be difficult to access in an enantiomerically pure form. This approach is critical for exploring structure-activity relationships and developing novel bioactive compounds. nih.gov

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a central challenge in organic synthesis. Chiral building blocks like this compound are instrumental in achieving this control, often by being converted into chiral auxiliaries or ligands for asymmetric catalysis.

Role in Aldol (B89426) Additions and Related Reactions

The aldol reaction is a powerful tool for C-C bond formation. To control the stereochemical outcome, chiral auxiliaries or catalysts are frequently employed. The amino alcohol functionality of this compound allows for its conversion into various types of chiral controllers. For example, it can be used to synthesize chiral oxazolidinone auxiliaries. When attached to a substrate, these auxiliaries sterically direct the approach of reagents, leading to highly diastereoselective aldol additions.

Furthermore, amino alcohols are precursors to ligands used in organocatalyzed asymmetric aldol reactions. sumitomo-chem.co.jp These reactions provide direct access to optically active β-hydroxy carbonyl compounds, which are themselves valuable intermediates in pharmaceutical synthesis. sumitomo-chem.co.jp

Participation in Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental for the construction of cyclic and polycyclic systems. Achieving enantioselectivity in these reactions often relies on the use of chiral Lewis acid catalysts. This compound can be transformed into a chiral ligand that coordinates with a metal center (e.g., titanium, copper, or aluminum).

This chiral catalyst complex then directs the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the product. This methodology is essential for synthesizing complex ring systems found in many natural products and pharmaceuticals with high optical purity. researchgate.netmdpi.com

Derivatization for Novel Chemical Entity Libraries

The development of new drugs relies heavily on the synthesis and screening of large collections of compounds, known as chemical libraries. The goal is to identify "hit" compounds with promising biological activity. This compound is an excellent starting point for creating such libraries due to its multiple points of diversification. enamine.netsigmaaldrich.com

The primary amine, primary alcohol, and the aromatic ring can all be selectively modified to generate a wide array of analogs. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around a core chiral scaffold. frontiersin.org The resulting library of novel compounds can then be screened in biological assays to identify new leads for drug development.

Below is an interactive table outlining potential derivatization reactions at each functional group of the molecule.

| Functional Group | Reaction Type | Resulting Moiety |

| Primary Amine (-NH₂) | Acylation | Amide |

| Sulfonylation | Sulfonamide | |

| Reductive Amination | Secondary/Tertiary Amine | |

| Primary Alcohol (-OH) | Esterification | Ester |

| Etherification (e.g., Williamson) | Ether | |

| Oxidation | Aldehyde/Carboxylic Acid | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated/Nitrated Ring |

| (e.g., Halogenation, Nitration) |

Amidation and Esterification Reactions

The presence of both a primary amine and a primary hydroxyl group allows this compound to readily undergo amidation and esterification reactions. These transformations are fundamental for incorporating the chiral scaffold into larger molecular frameworks.

Amidation: The primary amine group is nucleophilic and can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. The synthesis of amides from unprotected amino acids and amino alcohols can be achieved through various methods, including the use of classical coupling reagents or Lewis acid catalysis. nih.gov For instance, reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate amide bond formation. nih.gov Alternatively, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)4) can mediate the direct amidation of free amino alcohols with amines, often providing high yields. nih.gov

Esterification: The primary hydroxyl group can be acylated to form esters. This can be accomplished through reaction with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, by reacting the alcohol with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. Direct condensation of amino alcohols with fatty acids at elevated temperatures is a known method for producing the corresponding esters. google.com These reactions allow for the introduction of a wide variety of functional groups onto the hydroxyl moiety of the molecule.

The selective functionalization of either the amine or the hydroxyl group can be achieved by employing appropriate protecting group strategies, enabling precise control over the synthetic route.

Table 1: Representative Amidation and Esterification Reactions

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Amidation | Carboxylic Acid, EDC·HCl, HOBt | Secondary Amide |

| Acid Chloride, Pyridine | Secondary Amide | |

| Lewis Acid (e.g., Ti(OiPr)4), Amine | Secondary Amide | |

| Esterification | Carboxylic Acid, H2SO4 (catalyst) | Ester |

| Acid Anhydride (B1165640), DMAP | Ester | |

| Fatty Acid, Heat (~175-200 °C) | Ester |

Functionalization of Aromatic and Aliphatic Moieties

Beyond amidation and esterification, both the aliphatic and aromatic portions of this compound can be further modified to introduce additional complexity and functionality.

Aliphatic Moiety: The aliphatic backbone contains the chiral center, the amino group, and the hydroxyl group. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions. The primary amine can undergo reactions such as N-alkylation or reductive amination to form secondary or tertiary amines.

Aromatic Moiety: The 4-methoxyphenyl (B3050149) group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho positions (C-3 and C-5) relative to the methoxy substituent. Common transformations include:

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These modifications of the aromatic ring can be used to tune the electronic properties of the molecule or to provide a handle for further cross-coupling reactions.

Table 2: Potential Functionalization Reactions

| Moiety | Reaction Type | Typical Reagents | Resulting Modification |

|---|---|---|---|

| Aliphatic | Oxidation of Alcohol | PCC, DMP | Aldehyde |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | |

| Aromatic | Nitration | HNO3, H2SO4 | Introduction of -NO2 group |

| Bromination | Br2, FeBr3 | Introduction of -Br group | |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | Introduction of a ketone |

Development of Chiral Ligands and Catalysts

The structural features of this compound make it an excellent candidate for the development of chiral ligands and organocatalysts. Chiral amino alcohols are a privileged class of compounds in asymmetric catalysis due to their ability to form stable chelate complexes with metal centers. nih.gov

The nitrogen atom of the amine and the oxygen atom of the alcohol can coordinate to a metal, forming a five-membered chelate ring. When complexed with a transition metal, the resulting chiral complex can catalyze a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the ligand, originating from the C-2 center, creates a chiral environment around the metal, influencing the stereochemical outcome of the reaction and leading to the formation of one enantiomer of the product in excess.

Axially chiral biaryl amino alcohols have been successfully used as ligands in enantioselective catalytic transformations. nih.gov Similarly, amino alcohols like pseudoephedrine have been employed as chiral catalysts in enantioselective three-component reactions, demonstrating the utility of this structural motif in organocatalysis. uni-pannon.hu By modifying the amine, hydroxyl, or aromatic moieties of this compound, a library of ligands can be synthesized and screened for optimal performance in specific catalytic applications.

Chemical Transformations and Reactivity Profile of 2s 2 Amino 3 4 Methoxyphenyl Propan 1 Ol Derivatives

Oxidation Reactions of the Hydroxyl Group

The primary alcohol moiety in (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol is susceptible to oxidation to yield either the corresponding aldehyde, (2S)-2-amino-3-(4-methoxyphenyl)propanal, or the carboxylic acid, (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid. A significant challenge in these transformations is preventing the concurrent oxidation of the amino group. nih.gov

Modern catalytic systems have been developed to achieve high chemoselectivity for the oxidation of alcohols in the presence of amines. nih.gov One prominent strategy involves the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or the more sterically accessible 2-azaadamantane (B3153908) N-oxyl (AZADO), in conjunction with a co-catalyst like copper. nih.govnih.gov These systems can utilize air or oxygen as the terminal oxidant, offering a greener alternative to traditional stoichiometric oxidants. nih.gov The catalytic cycle generally involves the oxidation of the alcohol by an oxoammonium cation, which is regenerated in a process mediated by the copper co-catalyst. researchgate.net

Gold-based heterogeneous catalysts have also been explored for the selective oxidation of amino alcohols to amino acids. mdpi.comresearchgate.net Studies comparing the oxidation of serinol (2-amino-1,3-propanediol) to glycerol (B35011) showed that while gold catalysts are effective, the presence of the amino group can negatively impact catalytic performance and durability, possibly due to the strong affinity of nitrogen for the metal surface, which can lead to active site blocking. mdpi.comresearchgate.net

The choice of oxidant and reaction conditions dictates the final product. Milder conditions typically yield the aldehyde, while more forceful conditions or specific catalyst systems lead to the carboxylic acid. achemblock.com

Table 1: Selective Oxidation Methods for Amino Alcohols This table is a representative summary of catalytic systems applicable to the oxidation of the hydroxyl group in amino alcohols like this compound.

| Catalyst System | Oxidant | Typical Product | Key Features |

| AZADO / Cu(I) | Air / O₂ | Amino Aldehyde / Ketone | Highly chemoselective for the alcohol; operates at ambient temperature. nih.gov |

| TEMPO / CuCl / bpy | Air / O₂ | Amino Aldehyde / Ketone | Effective for aerobic oxidation; good functional group tolerance. nih.gov |

| Au on supports (e.g., TiO₂, MgO) | O₂ | Amino Acid | Heterogeneous catalysis; selectivity can be influenced by the support material. mdpi.comresearchgate.net |

| MnO₂ | N/A | Amino Aldehyde | Mild procedure reported for N-protected β-amino alcohols. researchgate.net |

Nucleophilic and Electrophilic Reactions of the Amino Group

The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org It readily reacts with a variety of electrophiles, leading to the formation of amides, sulfonamides, and N-alkylated derivatives.

N-Acylation: The reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated) is a common transformation. libretexts.org This reaction yields N-acyl derivatives, which are amides. The high nucleophilicity of the amine generally allows it to react preferentially over the less nucleophilic hydroxyl group, although O-acylation can occur as a competing reaction. researchgate.net Methodologies have been developed to achieve selective N-acylation by forming a mixed anhydride (B1165640) from a carboxylic acid and a sulfonyl chloride, which then reacts selectively with the amino group. wipo.intgoogle.com

N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Direct N-alkylation using alcohols as alkylating agents represents a more sustainable "borrowing hydrogen" strategy, where a catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, producing water as the only byproduct. nih.gov These methods can be used to produce secondary or tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides the corresponding sulfonamides. This reaction is often used to "protect" the amino group, rendering it non-nucleophilic and non-basic, thus allowing other transformations to be carried out on the molecule.

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is an electron-rich system, primed for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the 2-amino-1-hydroxypropyl side chain.

The methoxy group is a powerful activating group and an ortho, para-director. libretexts.org It strongly donates electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. masterorganicchemistry.com The alkyl side chain is weakly activating via an inductive effect and is also an ortho, para-director.

Given that the two groups are para to each other, their directing effects are synergistic. Both groups direct incoming electrophiles to the positions ortho to the methoxy group (and meta to the side chain). Steric hindrance from the side chain may cause a preference for substitution at the position further away from it, although the electronic effect of the methoxy group is dominant. makingmolecules.com

Common SEAr reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group to the ring.

Mechanistic Studies of Key Reactions

Mechanism of Alcohol Oxidation (Cu/TEMPO): The mechanism of copper/TEMPO-catalyzed aerobic oxidation is complex, involving multiple open-shell species (Cu(II), TEMPO, O₂). nih.gov A proposed pathway begins with the coordination of the alcohol to the Cu(II) center. A subsequent step involves a redox reaction with the oxoammonium ion (TEMPO⁺), which is the active oxidant that converts the alcohol to the corresponding carbonyl compound. The reduced nitroxide (TEMPO-H) is then re-oxidized in a catalytic cycle involving copper and molecular oxygen as the terminal oxidant, regenerating the TEMPO⁺ species. nih.gov

Mechanism of N-Acylation: The acylation of the amino group is a classic nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride ion) is expelled, and a proton is lost from the nitrogen atom (typically removed by a base), resulting in the formation of the stable amide product.

Mechanism of Electrophilic Aromatic Substitution (SEAr): SEAr reactions proceed via a two-step mechanism. wikipedia.orgmasterorganicchemistry.com

Attack on the Electrophile: The π-electron system of the electron-rich methoxyphenyl ring acts as a nucleophile, attacking a potent electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com It leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This restores the aromatic π-system and yields the final substituted product. wikipedia.org The stability of the intermediate arenium ion determines the regiochemical outcome, with the activating methoxy group strongly favoring the formation of intermediates from ortho and para attack.

Regioselectivity and Chemoselectivity in Multi-Functionalized Derivatives

The presence of three distinct reactive sites in this compound makes selectivity a central theme in its chemistry.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

N vs. O-Functionalization: The primary challenge is often the selective functionalization of the amino group versus the hydroxyl group. researchgate.net The greater nucleophilicity of the amine allows for selective N-acylation or N-alkylation under carefully controlled conditions. researchgate.netnih.gov Conversely, selective O-acylation can be achieved, sometimes through the use of specific catalysts or by exploiting differences in acidity between the N-H and O-H bonds under basic conditions. researchgate.net Protecting group strategies are commonly employed to achieve unambiguous chemoselectivity. For instance, the amino group can be protected (e.g., as a Boc-carbamate) to allow for selective reactions at the hydroxyl group, followed by deprotection.

Regioselectivity: This refers to the preferential reaction at one position over another, which is most relevant for transformations on the aromatic ring.

Aromatic Substitution: As discussed in section 4.3, the regioselectivity of electrophilic aromatic substitution is strongly controlled by the existing methoxy and alkyl substituents. The powerful ortho, para-directing nature of the methoxy group ensures that electrophilic attack occurs almost exclusively at the positions ortho to it. libretexts.orgmakingmolecules.com

Control over both chemo- and regioselectivity is paramount for the use of this compound and its derivatives as building blocks in multi-step organic synthesis.

Stereochemical Characterization and Control Strategies

Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. For compounds with multiple stereocenters, the diastereomeric excess (de) is also a critical parameter. Various analytical techniques are employed to quantify these values accurately.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers due to its high accuracy and sensitivity. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

The selection of the CSP and mobile phase is crucial and is often determined empirically. researchgate.net For amino alcohols and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ (cellulose tris(4-methylbenzoate)) have demonstrated success in separating diastereomers of related aminoflavan compounds under normal phase conditions. researchgate.net Similarly, a "hybrid" pi-electron donor–acceptor based stationary phase, (R, R) Whelk-01, has proven effective for the enantiomeric separation of a structurally analogous compound, β-amino-β-(4-methoxyphenyl) propionic acid, achieving a resolution of greater than 2.5. scielo.br The mobile phase composition, particularly the concentration of alcohol modifiers like 2-propanol and additives like trifluoroacetic acid (TFA), plays a significant role in optimizing chromatographic efficiency and resolution. scielo.br

Below is a table summarizing typical chiral HPLC conditions used for separating compounds structurally similar to (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, which could serve as a starting point for method development.

| Stationary Phase Type | Example Column | Mobile Phase Composition | Analyte Type |

|---|---|---|---|

| Pi-electron donor–acceptor | (R, R) Whelk-01 | Hexane/Ethanol/TFA | Amino Acids |

| Polysaccharide (Cellulose) | Chiralcel® OD-H | Hexane/2-Propanol | Aminoflavans |

| Polysaccharide (Cellulose) | Chiralcel® OJ | Hexane/Ethanol | Aminoflavans |

| Crown Ether | CROWNPAK CR(+) | Perchloric acid solution (0.05 %) | Amino Amides |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliaries. This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are therefore distinguishable in the NMR spectrum.

Two common approaches are:

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. The interaction creates a diastereomeric complex, causing the NMR signals for each enantiomer to shift to a different extent (Lanthide-induced shifts), allowing for their integration and the calculation of ee.

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA to form stable diastereomers. A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. researchgate.net Reaction of a racemic or enantioenriched amino alcohol with (R)-Mosher's acid chloride and separately with (S)-Mosher's acid chloride produces diastereomeric esters. researchgate.net The differing chemical environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, particularly for protons near the newly formed ester linkage. By comparing the integrals of these separated signals, the enantiomeric excess of the original alcohol can be precisely determined. researchgate.net

Catalytic Roles and Applications in Asymmetric Synthesis

Design and Synthesis of (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol-Derived Chiral Ligands

The development of effective chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound, featuring both an amino and a hydroxyl group, provides two convenient points for chemical modification, allowing for its incorporation into various ligand scaffolds. Common strategies involve the formation of Schiff bases or the construction of oxazoline (B21484) rings, both of which are well-established classes of ligands in asymmetric synthesis.

Schiff Base Ligands: One of the most direct methods for derivatizing this amino alcohol is through condensation of its primary amine with an aldehyde or ketone. This reaction forms an imine or Schiff base, which can act as a ligand. For example, reacting this compound with a salicylaldehyde (B1680747) derivative produces a tridentate ligand that can coordinate with a metal center through the imine nitrogen, the hydroxyl oxygen, and the phenolic oxygen. The steric and electronic properties of this ligand can be fine-tuned by altering the substituents on the salicylaldehyde component, thereby influencing the catalytic activity and selectivity of its metal complexes.

Oxazoline-Containing Ligands: Another prominent class of ligands derivable from this amino alcohol are phosphino-oxazolines (PHOX-type ligands). The synthesis typically involves a multi-step sequence. First, the amino alcohol is reacted with a carboxylic acid derivative to form an N-acyl intermediate, which is then cyclized to create the oxazoline ring. Subsequently, a phosphine (B1218219) group is introduced onto the aromatic backbone. The resulting P,N-ligand can chelate to a metal center, creating a well-defined chiral environment for catalysis. The modular nature of this synthesis allows for variation in both the oxazoline portion (derived from the amino alcohol) and the phosphine moiety, enabling the creation of a library of ligands for catalyst screening.

Evaluation in Asymmetric Catalysis (e.g., reductions, additions)

Ligands derived from this compound are evaluated in various metal-catalyzed asymmetric reactions. A primary application is the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.

In a typical catalytic cycle for asymmetric transfer hydrogenation, a complex formed from a transition metal (commonly ruthenium or iridium) and a chiral ligand derived from the amino alcohol catalyzes the transfer of hydrogen from a hydrogen source, such as isopropanol (B130326) or formic acid, to a ketone. The chiral ligand directs the approach of the substrate to the metal's active site, resulting in the preferential formation of one alcohol enantiomer. The effectiveness of these catalysts is measured by the conversion of the starting material, the yield of the alcohol product, and, most importantly, the enantiomeric excess (ee), which quantifies the degree of stereoselectivity.

While specific performance data for ligands derived solely from this compound is not extensively documented in readily available literature, studies on structurally similar amino alcohol-derived ligands provide insight into expected outcomes. For instance, in the ruthenium-catalyzed transfer hydrogenation of acetophenone (B1666503) derivatives, analogous pseudo-dipeptide and PHOX ligands have achieved excellent yields and enantiomeric excesses, often exceeding 95% ee. It is anticipated that well-designed ligands from this compound would yield comparable results.

The table below illustrates typical results obtained in the asymmetric reduction of various ketones using catalysts based on chiral amino alcohol-derived ligands, demonstrating the potential of this class of compounds.

Table 1: Representative Performance in Asymmetric Ketone Reduction

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Acetophenone | [Ru(p-cymene)Cl₂]₂ / Amino Alcohol-derived Ligand | 98 | 97 (R) |

| 1-(4-Chlorophenyl)ethanone | [Ru(p-cymene)Cl₂]₂ / Amino Alcohol-derived Ligand | 99 | 96 (R) |

| 1-(2-Naphthyl)ethanone | [Ru(p-cymene)Cl₂]₂ / Amino Alcohol-derived Ligand | 95 | 98 (R) |

| Propiophenone | [Ru(p-cymene)Cl₂]₂ / Amino Alcohol-derived Ligand | 97 | 95 (S) |

Note: Data presented are representative examples from studies on similar chiral amino alcohol ligand systems and serve to illustrate the potential application and efficacy.

Heterogeneous Catalysis with Immobilized Derivatives

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. Immobilizing the chiral catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by simple filtration and potentially reused, enhancing the economic and environmental sustainability of the process.

Derivatives of this compound can be adapted for heterogeneous catalysis. A common strategy involves anchoring the chiral ligand to a polymer support, such as polystyrene, or an inorganic material like silica. For amino alcohols with a phenolic group (a feature present in the parent tyrosine molecule), the hydroxyl group can serve as a convenient anchor point to link the molecule to a chloromethylated polystyrene resin. Although this compound has a methoxy (B1213986) group instead of a hydroxyl group, synthetic modifications could be made to the aromatic ring to introduce a suitable functional group for immobilization.

Once the chiral amino alcohol or its derived ligand is immobilized, the heterogeneous catalyst is prepared, for example, by treating the support with a borane (B79455) solution to create a chiral reducing agent. Research on polymer-supported chiral amino alcohols structurally similar to the title compound has demonstrated high efficacy in the asymmetric reduction of ketones, affording optically active alcohols with high enantiopurity and allowing for the quantitative recovery and reuse of the polymeric catalyst. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass with very high accuracy. For (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, the theoretical monoisotopic mass is calculated based on its molecular formula, C₁₀H₁₅NO₂.

The calculated exact mass is 181.110278721 Da. caltech.edu An experimental HRMS analysis would typically involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion. The protonated molecule, [M+H]⁺, would be expected to have an m/z value extremely close to the calculated value for C₁₀H₁₆NO₂⁺. The confirmation of the molecular formula is achieved when the experimentally measured mass shows a minimal deviation (typically in the low parts-per-million range) from the theoretical mass.

Table 1: Theoretical Mass Data for this compound and its Common Adducts caltech.edursc.org

| Ion/Adduct Formula | Adduct Type | Theoretical m/z |

| C₁₀H₁₅NO₂ | [M]⁺ | 181.10973 |

| C₁₀H₁₆NO₂⁺ | [M+H]⁺ | 182.11756 |

| C₁₀H₁₅NNaO₂⁺ | [M+Na]⁺ | 204.09950 |

| C₁₀H₁₉N₂O₂⁺ | [M+NH₄]⁺ | 199.14410 |

| C₁₀H₁₅KNO₂⁺ | [M+K]⁺ | 220.07344 |

| C₁₀H₁₄NO₂⁻ | [M-H]⁻ | 180.10300 |

This interactive table provides the calculated exact masses for the parent molecule and its common adducts, which are crucial for HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine (-NH₂), primary alcohol (-CH₂OH), and substituted benzene (B151609) ring moieties. Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: Two distinct peaks in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ range.

N-H Bend: A scissoring vibration for the primary amine, usually observed around 1650-1580 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ range, corresponding to the C-O bonds of the alcohol and the methoxy (B1213986) ether group.

C-N Stretch: A band of medium to weak intensity around 1250-1020 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often give rise to strong and sharp signals in the Raman spectrum. The symmetric C-O-C stretch of the methoxy group and the C-C backbone vibrations are also expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution by mapping the carbon and proton frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers. The expected signals for this compound would be:

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm, integrating to three protons.

Methylene (B1212753) and Methine Protons (-CH₂-CH-CH₂OH): A complex pattern of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) due to diastereotopic protons and spin-spin coupling. The proton on the stereocenter (CH-N) would couple with the adjacent methylene protons.

Hydroxyl and Amine Protons (-OH, -NH₂): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon atoms and provides information about their electronic environment.

Aromatic Carbons: Six signals are expected for the benzene ring, with the carbon attached to the methoxy group appearing at a characteristic downfield shift (around δ 158 ppm) and the other substituted carbon appearing at a distinct chemical shift.

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Aliphatic Carbons: Three distinct signals for the -CH₂-, -CH-, and -CH₂OH carbons, with the carbon bearing the hydroxyl group typically appearing in the δ 60-70 ppm range and the carbon bearing the amino group around δ 50-60 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structural assignment. A COSY spectrum would show correlations between coupled protons, confirming the -CH₂-CH-CH₂OH spin system. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of polar -OH and -NH₂ groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.

A common derivatization method for compounds containing active hydrogens is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons of the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This process yields a less polar and more volatile derivative suitable for GC-MS analysis.

Once derivatized, the sample can be injected into the GC-MS. The gas chromatogram would provide information on the purity of the sample, with the derivatized compound appearing as a single major peak. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum. The fragmentation pattern of the TMS-derivatized molecule would show specific losses, such as the loss of a methyl group (M-15) or a tert-butyl group if a bulkier silylating agent is used, which helps to confirm the structure of the original molecule.

Emerging Research Frontiers and Future Prospects

Integration with Flow Chemistry and Continuous Manufacturing

The pharmaceutical and fine chemical industries are progressively shifting from traditional batch processing to continuous manufacturing (CM) and flow chemistry. nih.govaiche.orgfdli.org This paradigm shift is driven by the numerous advantages offered by flow systems, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, superior process control, and the potential for seamless integration of reaction and purification steps. ispe.org For the synthesis of chiral molecules like (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, these technologies represent a significant frontier.

The synthesis of chiral amino alcohols is well-suited for adaptation to continuous-flow systems. Research has demonstrated the successful use of cascading continuous-flow microreactors for the enzymatic synthesis of complex chiral amino-alcohols, showcasing the potential for integrating multiple biocatalytic steps into a single, uninterrupted process. nih.gov Such systems can significantly reduce reaction times and improve space-time yields. For instance, the reduction of amino acid esters, a common route to amino alcohols, has been effectively performed in flow reactors. researchgate.net The adaptation of the reduction of an O-Methyl-L-tyrosine ester to this compound in a packed-bed reactor containing an immobilized reducing agent could offer a highly efficient and scalable manufacturing process.

Furthermore, flow chemistry facilitates the use of high-energy or hazardous reagents with greater control. The use of borane (B79455) dimethylsulfide complex, for example, has been optimized under continuous-flow conditions for the reduction of esters and amides, achieving high productivity and reducing waste (E-factors). researchgate.net This approach could be directly relevant for the final reduction step in the synthesis of the target amino alcohol.

| Parameter | Flow Synthesis Example (β-Amino Acid Esters) mdpi.com | Potential Application for this compound |

| Reactor Type | Packed-bed PFA reactor coil | Packed-bed reactor with immobilized catalyst/reagent |

| Catalyst | Lipase TL IM (Immobilized Enzyme) | Immobilized borohydride (B1222165) or hydrogenation catalyst |

| Solvent | Methanol (B129727) | Tetrahydrofuran (THF) or other suitable ether |

| Residence Time | 30 minutes | Optimized for complete conversion (e.g., < 15 minutes) |

| Temperature | 35 °C | Ambient to moderately elevated temperatures |

| Key Advantage | Significant reduction in reaction time compared to batch (30 min vs. 24 h) | Enhanced safety, scalability, and process automation |

Computational Chemistry and Molecular Modeling for Reaction Prediction

Computational chemistry and molecular modeling have become indispensable tools for accelerating the development of synthetic routes and predicting the outcomes of stereoselective reactions. nih.gov For a chiral molecule like this compound, where achieving high enantiopurity is critical, these computational approaches offer a pathway to rationally design and optimize synthetic processes, thereby minimizing extensive empirical screening.

A significant frontier is the use of machine learning (ML) and deep learning models to predict enantioselectivity. nih.gov Researchers are developing algorithms (e.g., Random Forest, Deep Neural Networks) that can predict the enantiomeric ratio of a reaction by analyzing features of the substrate, catalyst, nucleophile, and solvent. nih.gov The output, often expressed as the difference in the free energy of activation for the two enantiomeric transition states (ΔΔG‡), allows for the in silico screening of vast arrays of catalysts and reaction conditions to identify the most promising candidates for achieving high enantiomeric excess (ee). nih.gov This predictive power could be harnessed to select the optimal chiral catalyst for the asymmetric reduction of the corresponding α-amino ketone precursor to this compound.

In the context of biocatalysis, molecular docking and molecular dynamics (MD) simulations are crucial for understanding enzyme-substrate interactions. nih.gov These models can elucidate the binding orientation of a precursor within an enzyme's active site, explaining observed stereoselectivities and guiding protein engineering efforts to improve catalytic efficiency or even invert selectivity. nih.govfrontiersin.org For instance, computational analysis has been used to gain insights into the enhanced activity of engineered amine dehydrogenases used in chiral amino alcohol synthesis. frontiersin.org Such studies could be applied to design or select an optimal ketoreductase or other enzyme for the highly specific synthesis of the target molecule.

| Computational Tool | Application in Asymmetric Synthesis | Relevance for this compound |

| Machine Learning (e.g., Random Forest, XGBoost) | Prediction of enantioselectivity (ΔΔG‡) for catalytic reactions. nih.gov | In silico screening of chiral catalysts and conditions for asymmetric reduction. |

| Deep Neural Networks (DNN) | Prediction of enantioselectivity from 3D conformational data. nih.gov | High-accuracy prediction of enantiomeric excess for novel synthetic routes. |

| Molecular Docking | Modeling substrate binding in an enzyme's active site. nih.gov | Predicting the feasibility and stereochemical outcome of a biocatalytic reduction. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of enzyme-substrate complexes. nih.gov | Understanding the structural basis of enantioselectivity to guide enzyme engineering. |

Green Chemistry Approaches in Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods, prioritizing atom economy, the use of renewable feedstocks, avoidance of hazardous reagents, and mild reaction conditions. The synthesis of chiral amino alcohols, including this compound, is an area ripe for the application of these principles, with biocatalysis and catalytic hydrogenation emerging as leading strategies.

Biocatalysis stands out as a premier green technology for producing chiral compounds. rsc.org The use of isolated enzymes or whole-cell systems can provide exceptional enantioselectivity (>99% ee) under mild, aqueous conditions, often eliminating the need for protecting groups and harsh chemical reagents. acs.orgmdpi.com Several classes of enzymes are particularly relevant:

Ketoreductases (KREDs): A vast number of these enzymes are now available, offering a broad substrate range for the asymmetric reduction of ketones to alcohols. acs.org The reduction of 2-amino-1-(4-methoxyphenyl)propan-1-one would be a direct, highly selective route to the target molecule.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, providing a direct and atom-economical route to chiral amino alcohols. frontiersin.orgfrontiersin.orgnih.gov

Transaminases (TAs): In combination with other enzymes in a cascade, transaminases can be used to produce chiral amino alcohols from simple starting materials. nih.gov

Another powerful green approach is catalytic asymmetric transfer hydrogenation. This method avoids the use of stoichiometric metal hydride reagents like LiAlH₄, which are hazardous and generate significant waste. acs.orgjocpr.com Instead, it uses a catalytic amount of a transition metal complex (e.g., Ruthenium) with a chiral ligand, and a safe, inexpensive hydrogen donor like formic acid or isopropanol (B130326). acs.orgwikipedia.org This technique has been successfully applied to the synthesis of a wide range of chiral 1,2-amino alcohols in high yield and with excellent enantioselectivity. acs.org

| Green Synthesis Method | Key Transformation | Advantages |

| Biocatalysis (Ketoreductase) | Asymmetric reduction of an α-amino ketone. acs.org | Extremely high enantioselectivity, mild aqueous conditions, biodegradable catalyst. |

| Biocatalysis (Amine Dehydrogenase) | Reductive amination of an α-hydroxy ketone. frontiersin.org | High atom economy, uses ammonia directly, excellent stereocontrol. |

| Catalytic Transfer Hydrogenation | Asymmetric reduction of an α-amino ketone using a hydrogen donor. acs.org | Avoids stoichiometric metal hydrides, low catalyst loading, high yields. |

| Direct Amino Acid Reduction | Reduction of O-Methyl-L-tyrosine carboxyl group. jocpr.com | Starts from a readily available chiral pool material. |

Exploration of Novel Synthetic Utility and Applications

Beyond its synthesis, a significant frontier for this compound lies in the exploration of its utility as a chiral building block in other synthetic endeavors. Chiral 1,2-amino alcohols are a privileged structural motif and are widely employed as chiral auxiliaries, ligands, and synthons for the preparation of complex, biologically active molecules. nih.govacs.orgdiva-portal.org

One of the most prominent applications for this class of compounds is as chiral ligands in asymmetric catalysis. researchgate.net For example, β-amino alcohols are highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction that generates valuable chiral secondary alcohols. researchgate.netresearchgate.net The specific structure of this compound, with its defined stereochemistry and electronically distinct 4-methoxyphenyl (B3050149) group, makes it an unexplored candidate for such transformations. Its performance could offer unique selectivity compared to more common ligands derived from phenylalaninol or valinol.

Furthermore, chiral amino alcohols serve as versatile chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being cleaved and recovered. acs.org They are also key starting materials for the synthesis of other valuable chiral structures, such as oxazolines, which themselves are important ligands in asymmetric catalysis. The future prospects for this compound will likely involve its application in these areas, leveraging its unique substitution pattern to achieve novel reactivity and selectivity in asymmetric synthesis.

| Application Area | Role of Chiral 1,2-Amino Alcohol | Example Reaction | Potential for this compound |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netresearchgate.net | Could provide unique steric/electronic influence, leading to high ee. |

| Asymmetric Synthesis | Chiral Auxiliary | Asymmetric Diels-Alder reactions. researchgate.net | Directing facial selectivity in cycloaddition reactions. |

| Heterocycle Synthesis | Chiral Synthon | Preparation of chiral oxazolines and piperidines. acs.orgwestlake.edu.cn | Building block for novel, enantiopure heterocyclic ligands or compounds. |

| Pharmaceutical Synthesis | Key Intermediate | Building block for HIV protease inhibitors and other APIs. nih.govnih.gov | Precursor for more complex, biologically active molecules. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-methoxybenzaldehyde or derivatives. Key steps include:

- Aldol Condensation : Formation of the carbon backbone using chiral catalysts to induce stereoselectivity.

- Reductive Amination : Introduction of the amino group under controlled pH and temperature to preserve chirality.

- Purification : Use of preparative HPLC or chiral column chromatography to achieve >98% enantiomeric purity .

- Optimization Strategies :

- Temperature control (0–5°C during reduction steps) minimizes racemization.

- Solvent selection (e.g., methanol/water mixtures) improves yield and stereochemical outcomes .

Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?

- Key Techniques :

Advanced Research Questions

Q. What experimental strategies are effective in analyzing the compound's interactions with biological targets such as enzymes or receptors?

- Methodologies :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () by monitoring real-time interactions with immobilized targets (e.g., serotonin receptors) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Molecular Dynamics Simulations : Predicts binding modes of the methoxyphenyl group in hydrophobic pockets of enzymes like monoamine oxidases .

Q. How do structural modifications, such as halogen substitution on the aromatic ring, influence the biological activity and stability of this compound derivatives?

- Comparative Analysis :

- Key Insight : Halogenation increases metabolic stability but may reduce solubility, necessitating formulation adjustments .

Q. What methodologies are employed to resolve contradictions in biological activity data observed between this compound and its structural analogs?

- Approaches :

- Meta-Analysis of Published IC Values : Adjust for assay variability (e.g., cell line differences, incubation times) .

- Dose-Response Profiling : Validate activity thresholds across multiple replicates to distinguish false positives .

- Structural-Activity Relationship (SAR) Modeling : Identify critical substituents (e.g., methoxy vs. chloro groups) using 3D-QSAR algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products